2,2'-Dimethoxy-6-formylbiphenyl
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Overview
Description
2,2’-Dimethoxy-6-formylbiphenyl, also known as (1,1’-Biphenyl)-2-carboxaldehyde, 2’,6-dimethoxy-, is an organic compound with the molecular formula C15H14O3. This compound is characterized by the presence of two methoxy groups and a formyl group attached to a biphenyl structure. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6-formylbiphenyl typically involves the following steps :
Formation of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline: This intermediate is prepared by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride, which is then reacted with 2-amino-2-methyl-1-propanol.
Formation of 2,2’-Dimethoxy-6-(4",4"-dimethyloxazolinyl)biphenyl: The intermediate is further reacted with magnesium turnings in dry ether under a nitrogen atmosphere.
Formation of 2,2’-Dimethoxy-6-formylbiphenyl: The final product is obtained by reacting the intermediate with dry dichloromethane under nitrogen.
Industrial Production Methods
Industrial production methods for 2,2’-Dimethoxy-6-formylbiphenyl are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-6-formylbiphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: 2,2’-Dimethoxy-6-carboxybiphenyl.
Reduction: 2,2’-Dimethoxy-6-hydroxymethylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dimethoxy-6-formylbiphenyl has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-6-formylbiphenyl involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxybiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
2,6-Dimethoxybenzaldehyde: Contains a single benzene ring with two methoxy groups and a formyl group, making it structurally simpler.
Uniqueness
2,2’-Dimethoxy-6-formylbiphenyl is unique due to the presence of both methoxy and formyl groups on a biphenyl structure. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical syntheses and research applications .
Properties
CAS No. |
87306-84-1 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-methoxy-2-(2-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-4-3-7-12(13)15-11(10-16)6-5-9-14(15)18-2/h3-10H,1-2H3 |
InChI Key |
SLUAOCXHEUTMJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=C2OC)C=O |
Origin of Product |
United States |
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